molecular formula C21H17N3O3S B2424928 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide CAS No. 896341-37-0

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide

Cat. No.: B2424928
CAS No.: 896341-37-0
M. Wt: 391.45
InChI Key: UQFRBMFRZUTKRE-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further derivatization . One common method involves the reaction of o-phenylenediamine with 4-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, disrupting their normal function. This can lead to the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide is unique due to the presence of the 4-methylsulfonylbenzamide group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and bioactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-28(26,27)15-12-10-14(11-13-15)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFRBMFRZUTKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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